(S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride

Asymmetric synthesis Chiral resolution Enantiomeric excess

(S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride is a single-enantiomer, halogenated arylethylamine supplied as the hydrochloride salt. It belongs to the class of fluorinated aromatic amines and anilines, featuring a chiral (S)-configured α-methylbenzylamine core substituted with bromine at the para position and two fluorine atoms at the ortho positions.

Molecular Formula C8H9BrClF2N
Molecular Weight 272.52
CAS No. 2460739-93-7
Cat. No. B2849713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride
CAS2460739-93-7
Molecular FormulaC8H9BrClF2N
Molecular Weight272.52
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1F)Br)F)N.Cl
InChIInChI=1S/C8H8BrF2N.ClH/c1-4(12)8-6(10)2-5(9)3-7(8)11;/h2-4H,12H2,1H3;1H/t4-;/m0./s1
InChIKeyRBLSJFGZNFOVSG-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride (CAS 2460739-93-7) – Procurement-Ready Chiral Arylethylamine Building Block


(S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride is a single-enantiomer, halogenated arylethylamine supplied as the hydrochloride salt. It belongs to the class of fluorinated aromatic amines and anilines, featuring a chiral (S)-configured α-methylbenzylamine core substituted with bromine at the para position and two fluorine atoms at the ortho positions . The compound serves as a versatile chiral building block in medicinal chemistry, particularly for constructing enantiopure pharmaceutical intermediates and probes, where the bromine atom enables late-stage cross-coupling diversification and the fluorine substituents modulate metabolic stability and target binding .

Why Generic Substitution of (S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride Fails for Stereochemically Demanding Applications


Substituting this compound with the racemic mixture , the (R)-enantiomer (CAS 1241679-85-5) , the des-bromo analog (S)-1-(2,6-difluorophenyl)ethanamine (CAS 1217473-52-3) , or the positional isomer 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine (CAS 771573-16-1) introduces distinct risks: loss of stereochemical fidelity, elimination of the bromine handle required for cross-coupling, altered amine geometry affecting pharmacophore presentation, and variable solid-state handling properties between the free base and HCl salt forms. Each substitution compromises either the synthetic utility, physicochemical consistency, or enantiopurity demanded by modern asymmetric synthesis workflows. The quantitative evidence below details exactly where these alternatives fall short.

(S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride: Quantitative Comparator-Based Differentiation Evidence


Enantiomeric Configuration: (S) vs. (R) vs. Racemate – Stereochemical Purity for Asymmetric Synthesis

The (S)-enantiomer (CAS 1241677-54-2) possesses a defined absolute configuration at the chiral α-carbon, as confirmed by its InChI stereochemical descriptor (/t4-/m0/s1) . In contrast, the racemic mixture yields a 1:1 mixture of (S) and (R) enantiomers, requiring subsequent chiral separation or asymmetric induction to achieve enantiopurity. The (R)-enantiomer (CAS 1241679-85-5) carries the opposite configuration (/t4-/m1/s1), which, when inadvertently substituted, can invert the stereochemical outcome of diastereoselective transformations. The enantiomeric difference is absolute: optical rotation sign inversion is observed between the two enantiomers, and the racemate exhibits zero net optical rotation .

Asymmetric synthesis Chiral resolution Enantiomeric excess

Hydrochloride Salt vs. Free Base: Solid-State Handling, Solubility, and Stability for Automated Synthesis Platforms

The hydrochloride salt (CAS 2460739-93-7, MW 272.52 g/mol) provides a crystalline, non-hygroscopic solid with improved aqueous solubility compared to the free base (CAS 1241677-54-2, MW 236.06 g/mol), which is a liquid or low-melting solid at ambient temperature . The salt form ensures consistent stoichiometry (1:1 amine:HCl) and eliminates variability associated with free base handling, such as amine oxidation or carbonate formation upon exposure to atmospheric CO₂. Vendor purity specifications for the HCl salt are typically ≥95% .

Salt selection Solid-state chemistry Automated synthesis Aqueous solubility

4-Bromo-2,6-difluoro Substitution vs. Des-Bromo Analog: Synthetic Diversification Potential via Cross-Coupling

The para-bromine substituent on the target compound provides a synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.), enabling late-stage diversification to generate libraries of analogs. The des-bromo analog, (S)-1-(2,6-difluorophenyl)ethanamine (CAS 1217473-52-3, MW 157.16 g/mol), lacks this functional handle entirely, terminating the synthetic sequence at the primary amine stage . The molecular weight difference of 78.90 g/mol (Br vs. H) also provides a distinct isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) for mass spectrometry tracking .

Cross-coupling Suzuki reaction Buchwald-Hartwig amination Late-stage functionalization

1-Ethanamine (α-Methylbenzylamine) vs. 2-Ethanamine (Phenethylamine) Isomer: Altered Amine Geometry and Basicity

The target compound features the amine group directly attached to the chiral benzylic carbon (1-ethanamine scaffold), which places the basic nitrogen in close proximity to the electron-withdrawing aryl ring, modulating its pKa and creating a more sterically hindered environment. The positional isomer 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine (CAS 771573-16-1) inserts a methylene spacer, relocating the amine further from the ring and altering both the pKa (estimated ΔpKa ≈ 0.5–1.0 units higher for the phenethylamine) and the spatial presentation of the amine pharmacophore . The 1-ethanamine scaffold also preserves the chiral center directly adjacent to the ring, maximizing diastereomeric influence in subsequent reactions; the 2-ethanamine isomer is achiral at the benzylic position.

Amine basicity Steric effects Pharmacophore geometry Biological activity

Purity Specification and Batch-to-Batch Consistency: 95% Minimum vs. Lower-Grade Alternatives

Reputable suppliers including Fluorochem and Alfa Chemistry specify a minimum purity of 95.0% for this compound (free base form, CAS 1241677-54-2), with the HCl salt form expected to meet equivalent or higher standards . This purity threshold is critical for reproducible synthetic outcomes, particularly in multistep sequences where impurity accumulation can severely depress yield. Lower-grade sources or non-certified suppliers may offer material with purity as low as 90% or unverified purity, introducing risk of byproduct formation and failed reactions .

Purity specification Quality control Reproducibility Procurement standard

Physicochemical Profile: Computed Lipophilicity (XLogP3 = 2.1) vs. Des-Bromo and Des-Fluoro Analogs

The computed XLogP3-AA value of 2.1 for the target compound reflects the balanced lipophilicity conferred by the 4-bromo-2,6-difluoro substitution pattern . The des-bromo analog (CAS 1217473-52-3) has a lower XLogP (estimated ~1.3–1.5) due to replacement of bromine with hydrogen, reducing membrane permeability potential . Conversely, additional halogenation beyond the current pattern would increase XLogP beyond the desirable range for CNS drug-likeness (typically XLogP 1–4). The topological polar surface area (TPSA) of 26 Ų places it well within the ≤60–90 Ų range associated with oral bioavailability .

Lipophilicity ADME Physicochemical properties Drug-likeness

(S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride: High-Value Application Scenarios Based on Verified Differentiation


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

The defined (S)-configuration of this compound makes it suitable as a chiral building block for constructing diastereomerically pure pharmaceutical intermediates, particularly in programs where the α-methylbenzylamine motif is embedded in the target scaffold. As established in Section 3 (Evidence Item 1), substitution with the (R)-enantiomer or racemate would invert or scramble the stereochemical outcome, directly impacting the enantiomeric excess of the final API . This application is most relevant for kinase inhibitors, GPCR modulators, and other target classes where the benzylic amine contributes to key binding interactions.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry SAR Campaigns

The para-bromine handle enables iterative Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to generate focused libraries of analogs for structure-activity relationship exploration (Section 3, Evidence Item 3). The des-bromo analog (CAS 1217473-52-3) cannot support this diversification strategy, making the target compound the only viable entry point for programs requiring C–C or C–N bond formation at the para position . The isotopic signature of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) further facilitates mass spectrometric reaction monitoring.

Automated High-Throughput Synthesis and Compound Management Workflows

The hydrochloride salt form provides a crystalline, free-flowing solid amenable to automated solid dispensing platforms, eliminating the handling challenges of the free base liquid form (Section 3, Evidence Item 2). The defined stoichiometry (1:1 amine:HCl) and batch-specific Certificate of Analysis (≥95% purity) ensure consistent input quantities and reliable reaction outcomes across parallel synthesis runs, meeting the reproducibility requirements of industrial medicinal chemistry laboratories .

CNS-Penetrant Lead Optimization Programs Requiring Balanced Lipophilicity

With a computed XLogP3 of 2.1 and TPSA of 26 Ų, this building block falls within the optimal physicochemical space for CNS drug candidates (Section 3, Evidence Item 6). The des-bromo analog exhibits lower lipophilicity (estimated XLogP3 ~1.3–1.5) and may lack sufficient passive permeability for blood-brain barrier penetration. Conversely, more heavily halogenated analogs risk exceeding XLogP3 > 4, increasing the likelihood of hERG binding, phospholipidosis, and poor solubility . The 4-bromo-2,6-difluoro pattern thus represents a balanced starting point for CNS lead optimization.

Quote Request

Request a Quote for (S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.